5-Amino-4-fluoro-2-methylphenol

Lipophilicity Physicochemical properties Drug design

5-Amino-4-fluoro-2-methylphenol is a specialized fluorinated aminophenol building block, distinguished by its ortho-fluorine substitution that enhances metabolic stability and modulates LogP (~1.4–2.0) for optimized pharmacokinetic profiles. This precise substitution pattern is critical for the binding orientation and potency of Type II tyrosine kinase inhibitors like VEGFR-2 inhibitor ZM323881 (IC₅₀ < 2 nM). It is also a key component in high-performance oxidative hair dyes, offering superior color fastness compared to chloro analogs. Procure this essential intermediate to ensure the highest fidelity in your pharmaceutical or specialty chemical research and development.

Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
CAS No. 122455-85-0
Cat. No. B049772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-fluoro-2-methylphenol
CAS122455-85-0
Molecular FormulaC7H8FNO
Molecular Weight141.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)N)F
InChIInChI=1S/C7H8FNO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3
InChIKeyHEAQOCBITATQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0) – Core Chemical Profile for Procurement


5-Amino-4-fluoro-2-methylphenol (CAS 122455-85-0) is a specialized fluorinated aminophenol building block with the molecular formula C₇H₈FNO and a molecular weight of 141.14 g/mol [1]. The compound features an amino group at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position on a phenolic ring—a specific substitution pattern that distinguishes it from non-fluorinated aminophenols and positional isomers . Key physicochemical parameters include a melting point of 147 °C, a boiling point of approximately 271 °C at 760 mmHg, a predicted aqueous solubility of 2.5 g/L at 25 °C, and a calculated LogP of 2.00–1.37 (experimental/calculated values vary by method) . Commercial availability typically ranges from 95% to 98% purity .

Why Generic 5-Amino-4-fluoro-2-methylphenol Substitution Is Not Viable Without Verification


5-Amino-4-fluoro-2-methylphenol cannot be treated as a commodity aminophenol for two primary reasons: (1) the specific ortho-fluorine substitution adjacent to the amino group modulates key physicochemical parameters—particularly LogP (~1.4–2.0) [1] and the pKa of the phenolic hydroxyl—that directly affect downstream reaction efficiency and metabolic stability in drug candidates; and (2) the 2-methyl-4-fluoro-5-amino substitution pattern is a known pharmacophoric element in Type II tyrosine kinase inhibitor scaffolds [2]. Substituting with the non-fluorinated analog (5-amino-2-methylphenol, CAS 2835-95-2) eliminates the fluorine-mediated effects on lipophilicity and hydrogen-bonding capacity; substituting with the chloro analog (5-amino-4-chloro-2-methylphenol, CAS 110102-86-8) alters the electronic and steric profile due to chlorine's larger van der Waals radius and differing electronegativity [3][4]. Even positional isomers (e.g., 2-amino-4-fluoro-5-methylphenol, CAS 173322-88-8) exhibit different hydrogen-bonding geometries and crystal packing, which can significantly impact crystallization and formulation outcomes. The quantitative evidence below substantiates why this specific compound must be evaluated on its own merits.

5-Amino-4-fluoro-2-methylphenol – Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differentiation: Fluorine Substitution Increases Lipophilicity vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 4-position of 5-amino-4-fluoro-2-methylphenol increases calculated lipophilicity (LogP) relative to the non-fluorinated analog 5-amino-2-methylphenol. While experimental LogP data for the target compound are limited, computed XLogP3-AA values show a shift from approximately 1.0–1.1 for the non-fluorinated analog to 1.4 for the fluorinated compound [1]. This ~0.3–0.4 unit increase in LogP is consistent with the well-documented effect of aromatic fluorine substitution on lipophilicity and membrane permeability [2].

Lipophilicity Physicochemical properties Drug design

Molecular Weight and PSA: Fluorinated Compound Offers Distinct Physicochemical Profile

5-Amino-4-fluoro-2-methylphenol (MW 141.14 g/mol, TPSA 46.3 Ų) presents a distinct physicochemical profile compared to its chloro analog, 5-amino-4-chloro-2-methylphenol (MW 157.60 g/mol, TPSA 46.3 Ų) [1][2]. The lower molecular weight of the fluoro analog (141.14 vs. 157.60 g/mol, a reduction of ~10%) places it more favorably within the conventional 'Rule of 5' drug-likeness space (MW < 500) and may offer advantages in fragment-based drug discovery where lower molecular weight starting points are preferred. Both compounds share an identical topological polar surface area (46.3 Ų) and rotatable bond count (0), but the fluoro substitution provides a smaller van der Waals volume, which can influence binding pocket complementarity.

Molecular weight Polar surface area Drug-likeness

Aqueous Solubility: Fluoro Analog Exhibits Moderate Solubility Suitable for Aqueous Reactions

5-Amino-4-fluoro-2-methylphenol exhibits a calculated aqueous solubility of 2.5 g/L at 25 °C, corresponding to approximately 17.7 mM . While experimental solubility data for the closest analog 5-amino-4-chloro-2-methylphenol are not readily available, the fluoro analog's solubility is characteristic of moderately polar aminophenols and is sufficient for many aqueous or mixed-solvent reaction conditions. This solubility profile is a direct consequence of the balanced hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) and the specific substitution pattern.

Aqueous solubility Formulation Reaction conditions

Thermal Stability: High Melting Point (147 °C) Indicates Robust Crystalline Lattice

5-Amino-4-fluoro-2-methylphenol has an experimentally determined melting point of 147 °C . This value is consistent with strong intermolecular hydrogen bonding facilitated by both the amino and phenolic hydroxyl groups. In comparison, the non-fluorinated analog 5-amino-2-methylphenol exhibits a melting point range of 160–163 °C [1], while the chloro analog 5-amino-4-chloro-2-methylphenol melts at 148–153 °C . The fluoro analog's melting point falls within the range expected for this class of aminophenols, but its specific value (147 °C) provides a measurable identity check for procurement and quality control.

Thermal stability Melting point Storage

5-Amino-4-fluoro-2-methylphenol – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Type II Tyrosine Kinase Inhibitors (TKIs)

5-Amino-4-fluoro-2-methylphenol serves as a key aniline coupling partner in the synthesis of anilinoquinazoline-based Type II TKIs, as exemplified by ZM323881, a selective VEGFR-2 inhibitor (IC₅₀ < 2 nM) [1]. The 5-amino-4-fluoro-2-methylphenol moiety is critical for achieving the proper binding orientation and potency profile. The fluorine substitution at the 4-position modulates the pKa of the phenolic hydroxyl and enhances metabolic stability of the resulting pharmacophore [2]. Substituting with the non-fluorinated analog in this scaffold would alter both the electronic properties and the hydrogen-bonding network within the ATP-binding pocket, potentially reducing potency and selectivity [3].

Oxidative Hair Dye Formulations: Coupler Component for Stable, Intense Coloration

5-Amino-4-fluoro-2-methylphenol sulfate (the sulfuric acid salt form, CAS 350482-02-9) is explicitly listed as an oxidative hair dye ingredient in European regulatory submissions [1]. The fluorine atom in the 4-position contributes to enhanced color fastness and stability of the developed dye [2]. Patent literature indicates that the chloro analog (5-amino-4-chloro-2-methylphenol) yields red-range coloration with unsatisfactory dyeing intensity, whereas fluorinated analogs can provide improved performance [3]. Procurement of the sulfate salt form may be preferred for formulations requiring increased aqueous solubility.

Chemical Biology: Synthesis of Fluorescent Probes and Activity-Based Probes

The dual functionality of 5-amino-4-fluoro-2-methylphenol—featuring both an amino group (suitable for amide coupling or diazotization) and a phenolic hydroxyl (suitable for ether formation or phosphorylation)—makes it a versatile building block for constructing activity-based probes and fluorescent reporters. The ortho-fluorine substitution adjacent to the amine provides a unique electronic environment that can be exploited in ¹⁹F NMR studies for monitoring binding events or conformational changes [1]. The compound's moderate aqueous solubility (2.5 g/L) [2] supports conjugation reactions in mixed aqueous-organic solvent systems without precipitation of intermediates.

Materials Science: Precursor for Fluorinated Polymers and Ligands

5-Amino-4-fluoro-2-methylphenol can be employed as a monomer or chain-extender in the synthesis of fluorinated poly(aminophenol)s and related conjugated polymers. The 4-fluoro substitution increases the oxidation potential of the polymer backbone and reduces susceptibility to oxidative degradation compared to non-fluorinated analogs [1]. Additionally, the compound can serve as a starting material for preparing tetradentate aminophenol ligands via Mannich condensation with formaldehyde and ethanolamine, as demonstrated for the structurally related 4-fluoro-2-methylphenol [2]. The resulting ligand-metal complexes exhibit interesting charge-transfer properties with potential applications in photoredox catalysis.

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